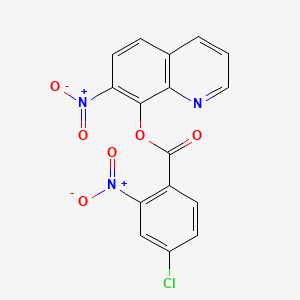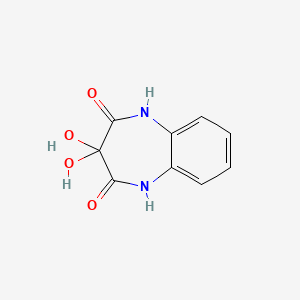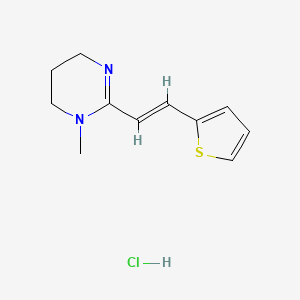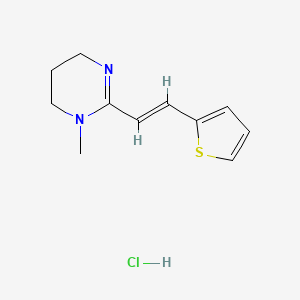![molecular formula C12H12Cl2F3NO B12798645 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde CAS No. 1800-68-6](/img/structure/B12798645.png)
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes both chloroethyl and trifluoromethyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with 2-chloroethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is alkylated by the chloroethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain alkylating agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]-2-tolualdehyde
- 4-[Bis(2-chloroethyl)amino]-2-fluorobenzaldehyde
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Propriétés
Numéro CAS |
1800-68-6 |
|---|---|
Formule moléculaire |
C12H12Cl2F3NO |
Poids moléculaire |
314.13 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H12Cl2F3NO/c13-3-5-18(6-4-14)10-2-1-9(8-19)11(7-10)12(15,16)17/h1-2,7-8H,3-6H2 |
Clé InChI |
KQZSBGJHPPTJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCCl)CCCl)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



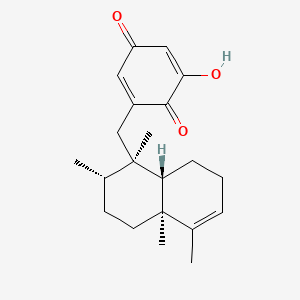


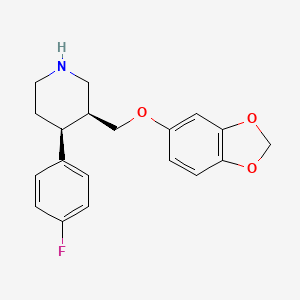
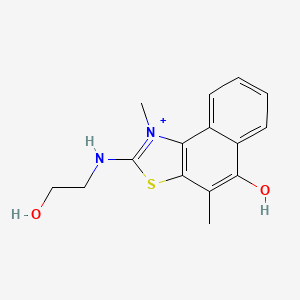

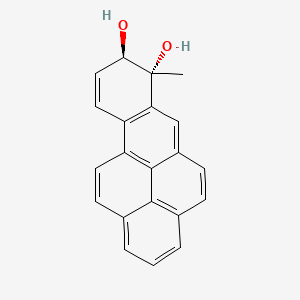
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

